molecular formula C10H10INO2 B128454 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile CAS No. 58432-84-1

2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile

Cat. No. B128454
CAS RN: 58432-84-1
M. Wt: 303.1 g/mol
InChI Key: AJKWCXOMVYKAEI-UHFFFAOYSA-N
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Description

The compound "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" is not directly studied in the provided papers. However, the papers do discuss related compounds and their electrochemical and structural properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical synthesis of related aromatic compounds in acetonitrile solutions is explored, as well as the characterization of their dimer and oligomer forms . Additionally, the mechanistic investigation of anodic oxidation of a trimethoxytoluene derivative in acetonitrile is detailed, which could be relevant to understanding the electrochemical behavior of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" .

Synthesis Analysis

The synthesis of related compounds involves electrochemical methods, as seen in the dimerization of 2-amino-3-cyano-4-phenylthiophene (ACPT) using Pt electrodes in acetonitrile solutions . The process leads to the formation of stable dimers with reversible electrochemical behavior, which could be analogous to the synthesis of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" under similar conditions.

Molecular Structure Analysis

The molecular structure of a bicyclic ortho-aminocarbonitrile derivative is elucidated using spectroscopic techniques and X-ray diffraction studies, which show the compound existing in a monoclinic crystal system . This analysis provides a framework for understanding the potential crystal structure of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile," assuming it shares similar structural characteristics.

Chemical Reactions Analysis

The anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to dimeric biphenyl products, which suggests that similar oxidative conditions could affect "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" in a comparable manner, potentially leading to dimerization or other coupling reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" are not directly reported, the properties of related compounds can be inferred. For example, the stability and electrochemical behavior of dimers formed from ACPT suggest that "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" may also exhibit stable electrochemical properties in acetonitrile solutions . The crystal packing and intermolecular interactions observed in the bicyclic ortho-aminocarbonitrile derivative provide insights into the potential intermolecular forces that could be present in "2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile" .

Scientific Research Applications

  • Catalytic Transformations and Synthesis :

    • A study by Fernández-Canelas, Rubio, and González (2019) demonstrated the use of gold(I) catalysis for the cycloisomerization of 2-(iodoethynyl)aryl esters, leading to the formation of 3-iodo-2-acyl benzofurans. This process includes a [1,2]-iodine shift and a C-O ring-closure step, which are crucial for the synthesis of complex molecules (Fernández-Canelas, Rubio, & González, 2019).
  • Electrochemical Applications :

    • Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, an aromatic amino compound, in acetonitrile. This study provides insights into the electrochemical behavior of such compounds and their potential applications in materials science, particularly in the development of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).
  • Chemical Analysis and Detection Techniques :

    • Verma, Jain, and Verma (1992) described a method for the sensitive detection of iodide using high-performance liquid chromatography (HPLC) after precolumn derivatization. This method involves converting iodide into 4-iodo-2,6-dimethylphenol, showcasing the importance of such chemical transformations in analytical chemistry (Verma, Jain, & Verma, 1992).
  • Photodegradation Studies :

    • A study by Galer and Šket (2015) focused on the photodegradation of dimethoxy curcuminoids in acetonitrile solution, revealing how the position of the methoxy group on the phenyl ring affects the rate of decomposition. This research is significant in understanding the stability and degradation pathways of similar compounds (Galer & Šket, 2015).
  • Synthetic Methodology and Materials Science :

    • Yoshimura et al. (2011) reported on the preparation and reactivity of 2-iodylpyridines, a class of recyclable hypervalent iodine(V) reagents. They demonstrated its application in the oxidation of sulfides and alcohols, highlighting the compound's versatility in synthetic chemistry (Yoshimura, Banek, Yusubov, Nemykin, & Zhdankin, 2011).

properties

IUPAC Name

2-(2-iodo-4,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKWCXOMVYKAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile

CAS RN

58432-84-1
Record name 2-IODO-4,5-DIMETHOXYPHENYLACETONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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